4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol is an organic compound that belongs to the class of phenolic compounds. It is structurally related to resorcinol, which is a type of dihydroxybenzene. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an ethyl group and a hydroxycarbonimidoyl group.
Preparation Methods
The synthesis of 4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the diazotization of 3-aminophenol or 1,3-diaminobenzene followed by hydrolysis . Another approach is the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene, which is then oxidized and rearranged to yield the desired compound . Industrial production methods often involve multi-step processes that include oxidation and rearrangement reactions to achieve high yields and purity.
Chemical Reactions Analysis
4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of adhesives, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, disruption of microbial cell walls, and scavenging of free radicals .
Comparison with Similar Compounds
4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol is similar to other dihydroxybenzenes, such as:
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as an antioxidant.
Resorcinol (1,3-dihydroxybenzene): Used in the production of adhesives, dyes, and as a topical antiseptic.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in skin-lightening products and as a photographic developer.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-8(9(4-2)12-15)11(14)6-10(7)13/h5-6,13-15H,3-4H2,1-2H3/b12-9+ |
InChI Key |
NHVFBFWZXPVVOY-FMIVXFBMSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1O)O)/C(=N/O)/CC |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=NO)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.